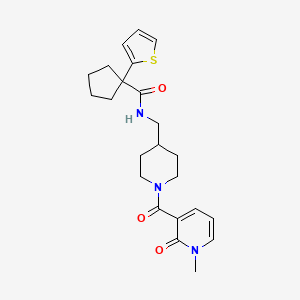![molecular formula C25H28N6O3S B2511964 3-(1-((2-(苄氨基)-2-氧代乙基)硫)-5-氧代-[1,2,4]三唑并[4,3-a]喹啉-4(5H)-基)-N-(仲丁基)丙酰胺 CAS No. 1112371-82-0](/img/structure/B2511964.png)
3-(1-((2-(苄氨基)-2-氧代乙基)硫)-5-氧代-[1,2,4]三唑并[4,3-a]喹啉-4(5H)-基)-N-(仲丁基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于“3-(1-((2-(苄氨基)-2-氧代乙基)硫)-5-氧代-[1,2,4]三唑并[4,3-a]喹啉-4(5H)-基)-N-(仲丁基)丙酰胺”的科学研究应用的全面分析:
抗癌剂
该化合物由于其结构特征,已显示出作为抗癌剂的潜力。三唑并喹啉核心以其抑制参与癌细胞增殖的各种激酶的能力而闻名。 研究表明,该化合物的衍生物可以通过靶向特定激酶有效抑制 A549(肺癌)、MCF-7(乳腺癌)和 HeLa(宫颈癌)等癌细胞的生长 .
激酶抑制
激酶在细胞信号传导和调节中起着至关重要的作用。该化合物的结构使其能够作为有效的激酶抑制剂,特别是靶向 c-Met 激酶,该激酶与各种癌症有关。 抑制 c-Met 激酶可导致肿瘤生长和转移减少 .
抗菌活性
包括该化合物在内的喹啉衍生物已被研究其抗菌特性。它们已显示出对各种细菌和真菌病原体有效。 这使它们成为开发新的抗菌剂以对抗耐药菌株的潜在候选者 .
抗炎药
炎症是许多慢性疾病的关键因素。该化合物抑制参与炎症的特定酶和信号通路的能力表明其作为抗炎剂的潜力。 这可能有助于治疗关节炎和其他炎症性疾病 .
神经保护剂
研究表明,喹啉衍生物具有神经保护作用。该化合物可能可以保护神经元免受氧化应激和其他神经毒性因素造成的损伤。 这种应用与阿尔茨海默病和帕金森病等神经退行性疾病的背景特别相关 .
抗病毒剂
鉴于对有效抗病毒疗法的持续需求,该化合物的结构已被研究其潜在的抗病毒特性。 它可能通过靶向特定病毒酶或干扰病毒进入宿主细胞来抑制病毒复制 .
酶抑制
该化合物抑制各种酶的能力使其成为生物化学研究中宝贵的工具。 它可用于研究酶的功能和相互作用,从而为代谢途径和潜在的治疗靶点提供见解 .
药物开发
最后,该化合物是药物开发中的先导分子。 其多样的生物活性使其成为有希望的候选者,可进一步修饰和优化,以开发针对各种疾病的新治疗剂 .
作用机制
Target of Action
Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.
Mode of Action
Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.
Biochemical Pathways
Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .
Pharmacokinetics
Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
生化分析
Biochemical Properties
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with c-Met kinase, an enzyme involved in various cellular processes such as proliferation, survival, and migration . The interaction between 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide and c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition disrupts the downstream signaling pathways mediated by c-Met kinase, thereby affecting cellular functions.
Cellular Effects
The effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide on various types of cells and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of c-Met kinase, leading to its inhibition and subsequent disruption of downstream signaling pathways . Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide has been shown to intercalate with DNA, further contributing to its cytotoxic effects by inducing DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the potency may decrease slightly due to degradation . Additionally, prolonged exposure to 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .
属性
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWISHCGTYHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
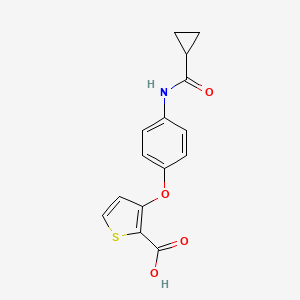

![5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2511885.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2511886.png)
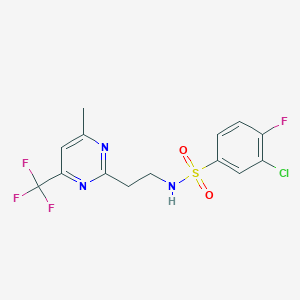
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2511890.png)
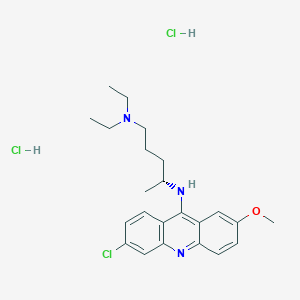
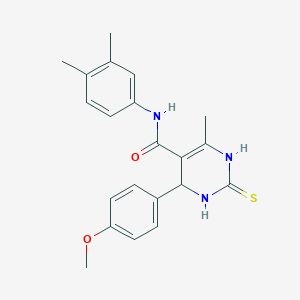
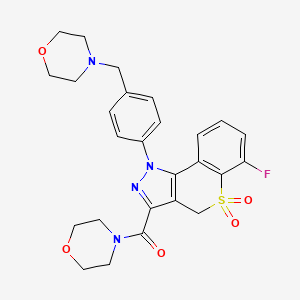
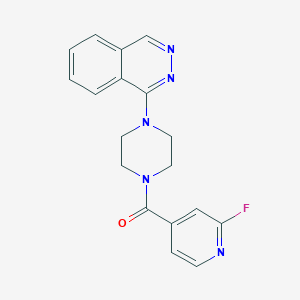
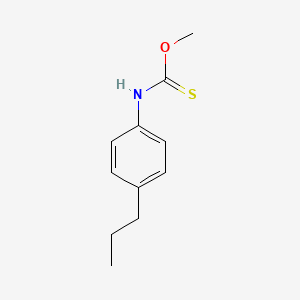
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
